molecular formula C16H17N3O3 B5806294 [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate

Cat. No.: B5806294
M. Wt: 299.32 g/mol
InChI Key: VKOSCQAIDJGWOF-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, an amino group, and a propanoate ester, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopyridine with an aldehyde to form the Schiff base, followed by esterification with 2-(2-methylphenoxy)propanoic acid under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the pyridine ring, enhancing the compound’s versatility.

Scientific Research Applications

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate
  • [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate

Uniqueness

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. The position of the amino group on the pyridine ring (3-position) can lead to different chemical and biological properties compared to similar compounds with the amino group at the 2- or 4-position.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-6-3-4-8-14(11)21-12(2)16(20)22-19-15(17)13-7-5-9-18-10-13/h3-10,12H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOSCQAIDJGWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC(C)C(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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